molecular formula C17H21N5O2S2 B7036822 N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide

Cat. No.: B7036822
M. Wt: 391.5 g/mol
InChI Key: POQPPKFQFXMOQA-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-10-14(5-4-6-16(10)26(23,24)21-13-7-8-13)18-9-15-11(2)19-17-22(15)20-12(3)25-17/h4-6,13,18,21H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQPPKFQFXMOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC3=C(N=C4N3N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide typically involves the cyclization of commercially available compounds. One common method involves the reaction of cyclopropane-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with 2-bromo-1,2-(substituted aryl) ethanones under reflux conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which plays a crucial role in cellular responses to low oxygen levels. This inhibition can lead to the suppression of angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide stands out due to its specific molecular structure, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit PHD2 and its diverse reactivity profile make it a valuable compound for further research and development .

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